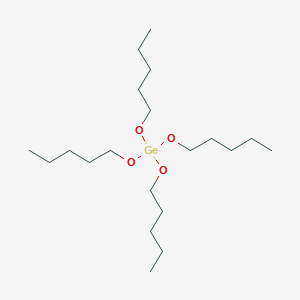
Tetrakis(pentyloxy)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(pentyloxy)germane is an organogermanium compound with the chemical formula C20H44GeO4 This compound is characterized by the presence of four pentyloxy groups attached to a central germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(pentyloxy)germane typically involves the reaction of germanium tetrachloride with pentyloxy alcohols under controlled conditions. The reaction is carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the substitution of chlorine atoms with pentyloxy groups. The reaction can be represented as follows:
GeCl4+4C5H11OH→Ge(OC5H11)4+4HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(pentyloxy)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and pentyloxy radicals.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products:
Oxidation: Germanium dioxide and pentyloxy radicals.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various organogermanium derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Tetrakis(pentyloxy)germane has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and photonic devices.
Mécanisme D'action
The mechanism of action of tetrakis(pentyloxy)germane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Tetrakis(trimethylsilyl)germane: Similar structure but with trimethylsilyl groups instead of pentyloxy groups.
Tetrakis(ethoxy)germane: Contains ethoxy groups instead of pentyloxy groups.
Tetrakis(methoxy)germane: Contains methoxy groups instead of pentyloxy groups.
Uniqueness: Tetrakis(pentyloxy)germane is unique due to the presence of pentyloxy groups, which impart distinct chemical properties and reactivity. The longer alkyl chains in pentyloxy groups can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
91024-85-0 |
|---|---|
Formule moléculaire |
C20H44GeO4 |
Poids moléculaire |
421.2 g/mol |
Nom IUPAC |
tetrapentoxygermane |
InChI |
InChI=1S/C20H44GeO4/c1-5-9-13-17-22-21(23-18-14-10-6-2,24-19-15-11-7-3)25-20-16-12-8-4/h5-20H2,1-4H3 |
Clé InChI |
VNSWWWLEKLJWSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCO[Ge](OCCCCC)(OCCCCC)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


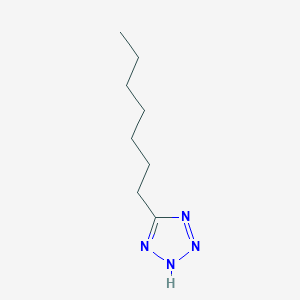

![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
![2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B14362348.png)
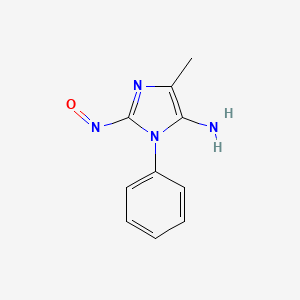
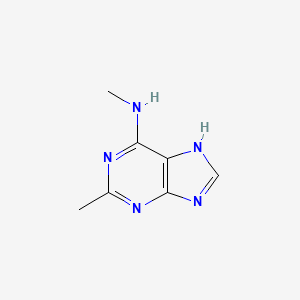

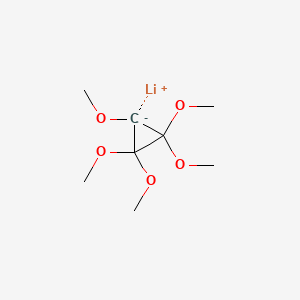
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
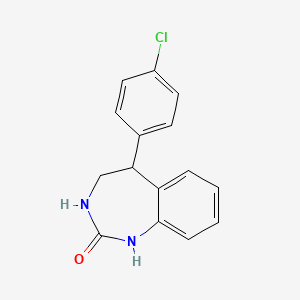
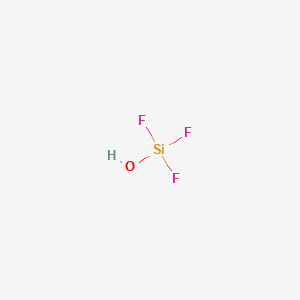
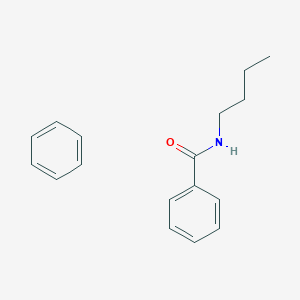
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
